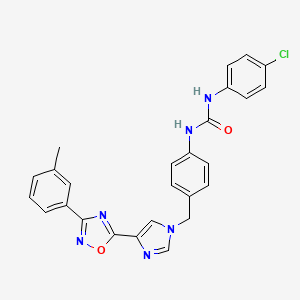

1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea

Description

The compound 1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea features a urea core functionalized with two distinct aromatic systems:

- Imidazole-oxadiazole hybrid: The other nitrogen is linked to a 4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl group. The oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) enhances metabolic stability and π-π stacking capabilities, while the m-tolyl (meta-methylphenyl) group contributes to lipophilicity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-[4-[[4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]imidazol-1-yl]methyl]phenyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21ClN6O2/c1-17-3-2-4-19(13-17)24-31-25(35-32-24)23-15-33(16-28-23)14-18-5-9-21(10-6-18)29-26(34)30-22-11-7-20(27)8-12-22/h2-13,15-16H,14H2,1H3,(H2,29,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLQPUYHPYUDY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=NOC(=N2)C3=CN(C=N3)CC4=CC=C(C=C4)NC(=O)NC5=CC=C(C=C5)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21ClN6O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-3-(4-((4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)-1H-imidazol-1-yl)methyl)phenyl)urea represents a novel class of organic compounds with potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be depicted as follows:

Anticancer Properties

Recent studies have highlighted the compound's significant antiproliferative activity against various cancer cell lines. For instance, its derivatives demonstrated high potency against breast (T-47D), leukemia (K-562), and melanoma (MDA-MB-435) cell lines. The percentage inhibition values were reported as follows:

| Cell Line | % Inhibition |

|---|---|

| T-47D (Breast) | 90.47% |

| K-562 (Leukemia) | 81.58% |

| MDA-MB-435 (Melanoma) | 84.32% |

These results indicate that the compound effectively inhibits cancer cell growth, suggesting its potential as an anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, a critical pathway for eliminating malignant cells.

- Inhibition of Key Signaling Pathways : It inhibits pathways such as EGFR and IL-6, which are crucial in tumor progression and metastasis .

Case Studies and Research Findings

Several studies have explored the efficacy of this compound in preclinical settings:

- Study on Antiproliferative Activity : A study evaluated the compound against a panel of 58 cancer cell lines from nine different types. It exhibited sub-micromolar IC50 values against prostate (PC-3), colon (HCT-116), and renal (ACHN) cancer cell lines .

- Molecular Docking Studies : Molecular docking studies indicated that the compound binds effectively to target proteins involved in cancer progression, further supporting its potential as an anticancer drug .

- Comparative Analysis : In a comparative study with known anticancer agents like sorafenib, the compound showed superior efficacy in inhibiting growth across multiple cancer types .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Urea Derivatives

The target compound shares a urea backbone with several analogs, but differences in substituents critically influence physicochemical and pharmacological properties:

Key Observations:

Heterocycle Diversity: The oxadiazole-imidazole combination in the target compound distinguishes it from thiazole- or triazole-containing analogs.

Halogen Effects : The 4-chlorophenyl group in the target compound contrasts with fluorophenyl groups in analogs . Chlorine’s larger atomic radius may improve hydrophobic interactions but reduce solubility compared to fluorine.

Structural Conformation and Crystallography

highlights isostructural crystallinity in fluorophenyl-thiazole derivatives, with planar molecular conformations except for one perpendicular fluorophenyl group . Tools like SHELX and ORTEP-3 (used in structural determinations for analogs ) would be essential for analyzing its crystallographic behavior.

Pharmacophoric Features

While biological data for the target compound are absent, structural parallels to patented ureas and thioureas suggest possible kinase or receptor modulation:

- The oxadiazole ring may mimic adenine in ATP-binding pockets, a feature exploited in kinase inhibitors.

- The urea moiety’s hydrogen-bonding capacity is retained across analogs, as seen in compound 2k .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.